molecular formula C13H12ClNO2 B15361726 3-(5-(4-Methylphenyl)-1,3-oxazol-2-yl)propanoyl chloride

3-(5-(4-Methylphenyl)-1,3-oxazol-2-yl)propanoyl chloride

Cat. No.: B15361726
M. Wt: 249.69 g/mol
InChI Key: MZQTUIYLNHYTSS-UHFFFAOYSA-N
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Description

3-(5-(4-Methylphenyl)-1,3-oxazol-2-yl)propanoyl chloride is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a phenyl group substituted at the 4-position of the oxazole ring, which can influence its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methylbenzaldehyde and propionic acid as starting materials.

  • Reaction Steps:

    • The first step involves the formation of an oxazole ring through a cyclodehydration reaction between 4-methylbenzaldehyde and propionic acid.

    • The resulting oxazole compound is then chlorinated to introduce the propanoyl chloride group.

  • Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed on the phenyl group to introduce various functional groups.

  • Reduction: Reduction reactions can be used to convert the oxazole ring to other derivatives.

  • Substitution: Substitution reactions at the phenyl ring or the oxazole ring can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation can produce carboxylic acids or ketones.

  • Reduction can yield alcohols or amines.

  • Substitution can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(5-(4-Methylphenyl)-1,3-oxazol-2-yl)propanoyl chloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(5-(4-Methylphenyl)-1,3-oxazol-2-yl)propanoyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • 5-(4-Methylphenyl)isoxazole-3-carboxylic acid

  • 5-Methylisoxazole-4-carboxylic acid

  • 5-Phenylisoxazole-3-carboxylic acid

Uniqueness: 3-(5-(4-Methylphenyl)-1,3-oxazol-2-yl)propanoyl chloride is unique due to its specific structural features, such as the presence of the propanoyl chloride group and the 4-methylphenyl substituent on the oxazole ring. These features can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanoyl chloride

InChI

InChI=1S/C13H12ClNO2/c1-9-2-4-10(5-3-9)11-8-15-13(17-11)7-6-12(14)16/h2-5,8H,6-7H2,1H3

InChI Key

MZQTUIYLNHYTSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)Cl

Origin of Product

United States

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